molecular formula C14H12IN5O B1190319 N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B1190319
M. Wt: 393.18g/mol
InChI Key: MVXVSSFGZPZWQZ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. It is known to bind to DNA, causing cleavage and thereby exhibiting potential anticancer properties. The compound also interacts with enzymes and proteins, leading to its antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C14H12IN5O

Molecular Weight

393.18g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12IN5O/c1-20-13(11(15)8-18-20)14(21)19-17-7-9-6-16-12-5-3-2-4-10(9)12/h2-8,16H,1H3,(H,19,21)/b17-7+

InChI Key

MVXVSSFGZPZWQZ-REZTVBANSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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